Bis(furan)lexitropsin

DNA minor groove recognition sequence selectivity lexitropsin

Bis(furan)lexitropsin (CAS 125746-78-3), also designated as lexitropsin 6, is a synthetic monocationic DNA minor groove-binding ligand belonging to the lexitropsin family—structural analogs of the natural antibiotics netropsin and distamycin. Its molecular formula is C₁₄H₁₆ClN₅O₅ with a molecular weight of 369.76 g/mol, featuring two 2,5-substituted furan carboxamide units as its heterocyclic information-reading elements.

Molecular Formula C14H16ClN5O5
Molecular Weight 369.76 g/mol
CAS No. 125746-78-3
Cat. No. B145432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(furan)lexitropsin
CAS125746-78-3
Synonymsbis(furan)lexitropsin
Molecular FormulaC14H16ClN5O5
Molecular Weight369.76 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)NC=O)C(=O)NC2=CC=C(O2)C(=O)NCCC(=N)N.Cl
InChIInChI=1S/C14H15N5O5.ClH/c15-10(16)5-6-17-13(21)8-2-4-12(24-8)19-14(22)9-1-3-11(23-9)18-7-20;/h1-4,7H,5-6H2,(H3,15,16)(H,17,21)(H,18,20)(H,19,22);1H
InChIKeyPNKQMLOYXDWADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(furan)lexitropsin (CAS 125746-78-3) Procurement Guide: Core Identity and Class Context for DNA Minor Groove Binder Selection


Bis(furan)lexitropsin (CAS 125746-78-3), also designated as lexitropsin 6, is a synthetic monocationic DNA minor groove-binding ligand belonging to the lexitropsin family—structural analogs of the natural antibiotics netropsin and distamycin [1]. Its molecular formula is C₁₄H₁₆ClN₅O₅ with a molecular weight of 369.76 g/mol, featuring two 2,5-substituted furan carboxamide units as its heterocyclic information-reading elements [1][2]. Unlike the founding members of the class that rely on N-methylpyrrole rings for AT base pair recognition, bis(furan)lexitropsin incorporates furan moieties that confer a demonstrable capacity to accept GC base pairs within its DNA binding site—a property that fundamentally distinguishes it from netropsin and distamycin, which are strictly AT-selective minor groove binders [1].

Why Bis(furan)lexitropsin Cannot Be Replaced by Netropsin, Distamycin, or Other Lexitropsin Analogs in GC-Containing DNA Targeting Applications


The DNA minor groove binding landscape is dominated by netropsin and distamycin, which exhibit high-affinity but strictly AT-selective binding; their N-methylpyrrole carboxamide reading heads cannot productively engage GC base pairs due to steric clash with the guanine exocyclic NH₂ group protruding into the minor groove [1]. Imidazole-containing lexitropsins achieve GC recognition via a fundamentally different structural mechanism—side-by-side Im/Py pairing in 2:1 ligand:DNA complexes—whereas thiazole lexitropsins can display either GC-avoiding or GC-recognizing behavior depending on heteroatom orientation [2][3]. Bis(furan)lexitropsin represents the sole well-characterized case where a 2,5-substituted furan moiety provides intrinsic GC-reading capacity within a monocationic, 1:1 binding framework [1]. Substituting this compound with a pyrrole-based analog in any experiment requiring GC site interrogation would yield a false-negative result for GC-containing target sequences, while imidazole-based lexitropsins operate under a different stoichiometric (2:1) binding regime, making binding site occupancy and downstream readouts non-equivalent [1][3].

Bis(furan)lexitropsin (CAS 125746-78-3) Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


GC Base Pair Acceptance in DNA Minor Groove Binding: Bis(furan)lexitropsin vs. Netropsin and Distamycin

MPE-Fe(EDTA) footprinting of bis(furan)lexitropsin (compound 6) on a HindIII/EcoRI restriction fragment of pBR322 DNA revealed that the compound can accept a GC base pair at positions 1, 2, or 3 of its four-base binding site, with a strict 3′-terminal AT requirement [1]. The primary binding sites identified include TGTA, TGAA, AAAT, ACAA, and TTAT (all containing AT at the 3′ position), with secondary sites CTAA, TCGT, TGTA, GTCA, and GGTT [1]. This stands in marked contrast to netropsin, which binds exclusively to AT-rich sequences—specifically runs of at least four consecutive AT base pairs—and cannot accommodate GC pairs due to steric hindrance between the pyrrole ring and the guanine NH₂ group [2][3]. The furan moiety of bis(furan)lexitropsin circumvents this steric restriction, enabling productive hydrogen bonding interactions with GC base pairs [1].

DNA minor groove recognition sequence selectivity lexitropsin GC base pair reading

Apparent DNA Binding Constant: Bis(furan)lexitropsin vs. Netropsin — Direct Head-to-Head Comparison Under Identical Conditions

The apparent binding constant (K_app) of bis(furan)lexitropsin (compound 6) to calf thymus DNA was determined to be 1.68 × 10⁵ M⁻¹, whereas netropsin measured under the same experimental conditions yields a K_app of 1.85 × 10⁷ M⁻¹—an approximately 110-fold difference in binding affinity [1]. This 110-fold lower affinity is interpreted by the authors not as a deficiency but as a deliberate design trade-off: the weaker overall binding reflects the energy cost of accommodating GC base pairs via the furan moiety, which forms weaker hydrogen bonding interactions with the guanine NH₂ group compared to the optimal AT contacts made by pyrrole carboxamides in netropsin [1]. The authors explicitly note that 'if advantage is to be taken of the GC recognizing property of a 2,5-substituted furan in longer lexitropsins it should be flanked by more strongly bound moieties,' providing a direct roadmap for affinity optimization while retaining GC-reading capability [1].

DNA binding affinity calf thymus DNA equilibrium binding constant minor groove ligand

Sequence-Specific Orientation on DNA: ¹H NMR Mapping of Bis(furan)lexitropsin on 5′-GCCA-3′

¹H NMR studies using a combination of NOE difference spectroscopy, NOESY, and COSY techniques on the 1:1 complex of bis(furan)lexitropsin (6) with the self-complementary decadeoxyribonucleotide d-[CATGGCCATG]₂ unambiguously established that the ligand binds with its N-terminus oriented toward G5 and its C-terminus oriented toward A8 on the sequence 5′-GCCA-3′ [1]. A key intermolecular NOE was observed between the H1 proton (position 2a) of the ligand and the AH8 proton of adenine 8, confirming the C-terminal placement at this position within the minor groove [1]. This experimentally determined orientation on 5′-GCCA is fully consistent with the footprinting-derived conclusion that GC pairs are accepted at positions 1, 2, or 3 with a strict 3′-terminal AT requirement [1]. The decadeoxyribonucleotide duplex was shown to retain B-form conformation in both the free and ligand-bound states, indicating that binding does not induce global DNA structural distortion [1].

NMR spectroscopy DNA-ligand complex NOE assignment binding orientation

GC-Rich Flanking Region Cleavage Enhancement: A Unique Footprinting Signature of Bis(furan)lexitropsin

A distinctive feature of bis(furan)lexitropsin binding observed in MPE-Fe(EDTA) footprinting experiments is a marked enhancement of cleavage, particularly at GC-rich sequences, in regions flanking the primary binding sites—extending up to 18 base pairs distant from a given binding locus [1]. This distal cleavage enhancement at GC-rich flanking regions has not been reported as a characteristic of netropsin, distamycin, or pyrrole-based lexitropsin binding, and may reflect furan-specific alterations in local DNA minor groove width or flexibility that propagate beyond the immediate binding site [1][2]. The effect is described as 'marked enhancement of cleavage, particularly at GC rich sequences... at regions flanking or even up to 18 base pairs remote from a given binding site' [1].

MPE footprinting cleavage enhancement allosteric effect GC-rich sequences

DNA Curvature Modulation: Theoretical Evidence for Bis(furan)lexitropsin-Induced DNA Structural Regularization

Theoretical modeling of monocationic lexitropsin-DNA complexation (directly referencing bis(furan)lexitropsin) demonstrated that binding of the ligand to DNA reduces the overall curvature of the nucleic acid from an irregular structure with curvature varying between 15° and 20° in the uncomplexed state to a more regular, straightened conformation upon ligand binding [1]. This curvature modulation, analyzed across three base pair sequences of a nucleic acid octamer using energetic and structural computational methods, suggests that the furan-containing lexitropsin actively reshapes local DNA topology—a property that may contribute to the observed long-range cleavage enhancement at flanking GC-rich regions [1][2]. The structural basis for this effect is linked to the optimized geometry of the furan ring, which was independently validated by semiempirical (MNDO) and ab initio (Hartree-Fock) computational methods as being well-suited for minor groove base pair interactions [3].

DNA curvature molecular modeling conformational change ligand-induced DNA straightening

Optimal Research and Procurement Scenarios for Bis(furan)lexitropsin (CAS 125746-78-3) Based on Verified Quantitative Evidence


Probing GC-Containing DNA Sequences in Footprinting and Sequence-Specificity Studies

Researchers employing MPE-Fe(EDTA) or DNase I footprinting to map ligand binding sites on DNA constructs containing mixed AT/GC sequences should select bis(furan)lexitropsin when GC base pair interrogation is required. Its demonstrated capacity to accept GC pairs at positions 1–3 of its four-base binding site, with a strict 3′ AT requirement, makes it the only monocationic lexitropsin capable of reporting on GC-containing target regions within a 1:1 binding framework [1]. Netropsin or distamycin would yield false negatives on such sequences due to their strict AT selectivity [1].

Scaffold for Designing Affinity-Enhanced, GC-Reading Chimeric Lexitropsins

Medicinal chemistry and chemical biology groups developing sequence-specific DNA ligands can use bis(furan)lexitropsin as a validated GC-reading module within longer polyamide constructs. As the authors of the primary characterization study note, the GC-recognizing property of the 2,5-substituted furan 'should be flanked by more strongly bound moieties' to compensate for its ~110-fold lower intrinsic affinity compared to netropsin (K_app 1.68 × 10⁵ M⁻¹ vs. 1.85 × 10⁷ M⁻¹) [1]. This provides a clear design principle: retain the furan unit for GC specificity while appending higher-affinity pyrrole or imidazole modules to restore overall binding strength [1].

Structural Biology Reference for Furan-Mediated DNA Minor Groove Recognition

Structural biology laboratories studying the atomic basis of heterocycle-DNA recognition can procure bis(furan)lexitropsin as a structurally characterized reference standard. Its binding orientation on 5′-GCCA-3′ has been unambiguously determined by ¹H NMR (NOE between ligand H1(2a) and AH8(8)), and the B-form DNA conformation is preserved in the complex [1]. This provides a benchmark for comparing furan-mediated GC recognition against the more extensively studied imidazole-G and pyrrole-AT pairing mechanisms [1].

DNA Curvature and Topology Modulation Studies

Investigators studying ligand-induced changes in DNA curvature and flexibility can employ bis(furan)lexitropsin as a tool compound, based on theoretical modeling evidence showing that monocationic lexitropsin binding reduces DNA curvature from approximately 15°–20° to a more regular, straightened conformation [2]. Combined with its unique long-range cleavage enhancement at GC-rich flanking sequences (up to 18 bp distal), this property distinguishes bis(furan)lexitropsin from netropsin and distamycin in assays where DNA topology readout is critical [1][2].

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